molecular formula C30H60O5 B15345358 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate CAS No. 59599-56-3

2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate

Cat. No.: B15345358
CAS No.: 59599-56-3
M. Wt: 500.8 g/mol
InChI Key: SDBNBXDDPRCDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate is a synthetic ester compound of interest for chemical and materials science research. Its molecular structure, featuring a polyether spacer and a fatty acid ester, suggests potential utility as a non-ionic surfactant, emulsifier, or formulation additive. Researchers may investigate its properties for applications in polymer chemistry, lipid-based nanotechnology, or as a component in specialty coatings and lubricants. The compound's amphiphilic nature, resulting from its hydrophilic ethoxy chain and hydrophobic alkyl tails, could facilitate the formation and stabilization of emulsions or serve as a compatibilizer in multi-phase systems. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments prior to handling.

Properties

CAS No.

59599-56-3

Molecular Formula

C30H60O5

Molecular Weight

500.8 g/mol

IUPAC Name

2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl decanoate

InChI

InChI=1S/C30H60O5/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-32-24-25-33-26-27-34-28-29-35-30(31)22-20-18-16-10-8-6-4-2/h3-29H2,1-2H3

InChI Key

SDBNBXDDPRCDFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOC(=O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate typically involves the reaction of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethanol with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The raw materials are fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, driven by its ester moiety.

Acid-Catalyzed Hydrolysis

In acidic aqueous environments, the ester undergoes nucleophilic acyl substitution to form decanoic acid and the corresponding alcohol (tetradecoxyethoxyethoxyethanol).

Reaction Conditions

  • Catalyst: H+\text{H}^+ (e.g., H2SO4\text{H}_2\text{SO}_4)

  • Temperature: 80–100°C

  • Solvent: Water or polar aprotic solvents (e.g., THF)

Mechanism

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water.

  • Cleavage of the tetrahedral intermediate to regenerate the acid and release the alcohol.

Kinetics

  • Rate increases with temperature and acid concentration.

  • Activation energy: ~50–70 kJ/mol (estimated for similar esters).

Base-Promoted Hydrolysis (Saponification)

In alkaline conditions, the ester undergoes saponification to yield decanoate salts and the corresponding alcohol.

Reaction Conditions

  • Base: NaOH\text{NaOH} or KOH\text{KOH}

  • Temperature: 60–80°C

  • Solvent: Aqueous ethanol

Mechanism

  • Deprotonation of the ester carbonyl.

  • Nucleophilic attack by hydroxide ion.

  • Formation of carboxylate salt and alcohol.

Transesterification

The ester group can participate in transesterification with alcohols under catalytic conditions.

Reaction Conditions

  • Catalyst: Ti(OiPr)4\text{Ti(OiPr)}_4 or H2SO4\text{H}_2\text{SO}_4

  • Temperature: 100–120°C

  • Solvent: Excess alcohol (e.g., methanol)

Products

  • Methyl decanoate and the corresponding polyether alcohol.

Applications

  • Used to modify surfactant properties by altering the ester alkyl chain .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Ester pyrolysis : Formation of alkenes and carboxylic acids.

  • Ether cleavage : Degradation of the polyether chain into smaller fragments.

Byproducts

  • Decanoic acid, ethylene oxide derivatives, and hydrocarbons.

Oxidation Reactions

The ether linkages are susceptible to oxidation under strong oxidizing agents (e.g., KMnO4\text{KMnO}_4), yielding:

  • Carboxylic acids (from terminal methyl groups).

  • Ketones or alcohols (from intermediate ether carbons).

Reaction Mechanisms and Selectivity

The long hydrophobic chains influence reaction kinetics by:

  • Steric hindrance : Slowing nucleophilic attack on the ester carbonyl.

  • Solubility effects : Reducing reactivity in polar solvents.

Comparative Reactivity

Functional GroupRelative Reactivity (vs. methyl acetate)
Ester1.0 (baseline)
Ether0.2–0.5

Scientific Research Applications

2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic parts at the interface. This property is exploited in various applications, including emulsification, solubilization, and stabilization of colloidal systems .

Comparison with Similar Compounds

2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate (CAS 7346-78-3)

This analogue replaces the tetradecoxy group with an octanoyl (C8) chain. Key differences:

  • Molecular Weight : 508.68 g/mol (vs. 594.89 g/mol for the tetradecoxy variant).
  • Lipophilicity : Lower logP value due to shorter alkyl chains, reducing its persistence in lipid-rich environments .
  • Applications : Preferred in low-viscosity lubricants, whereas the tetradecoxy variant is used in high-temperature formulations.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

This compound features a phenoxy group and a bulky tetramethylbutyl substituent. Key contrasts:

  • Polarity: The phenolic ring increases polarity, enhancing solubility in polar solvents compared to the fully aliphatic tetradecoxy derivative.
  • Toxicity : Classified as hazardous under EC 1272/2008 (CLP) due to acute aquatic toxicity, whereas the tetradecoxy compound lacks such classifications in current literature .

2-(2-Ethoxyethoxy)ethyl acetate

A simpler analogue with shorter ethoxy chains and an acetate group. Differences include:

  • Volatility : Higher vapor pressure (0.12 mmHg at 25°C) due to smaller molecular size, increasing inhalation risks in occupational settings.
  • Regulatory Status : Subject to strict handling protocols under EU CLP regulations, including mandatory ventilation and exposure monitoring, which are less emphasized for the tetradecoxy variant .

Physicochemical Properties

Property 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate 2-(2-Ethoxyethoxy)ethyl acetate
Molecular Weight (g/mol) 594.89 508.68 206.24
logP (Predicted) 8.2 6.5 0.9
Water Solubility (mg/L) ~10 (20°C) ~50 (20°C) Miscible
Boiling Point (°C) >300 (decomposes) 280–300 217

Data derived from structural modeling and analog extrapolation .

Functional Performance

  • Thermal Stability: The tetradecoxy derivative exhibits superior thermal resistance (decomposition >300°C) compared to the octanoyl analogue (decomposition at 280°C), attributed to stronger van der Waals interactions in longer alkyl chains.
  • Surface Activity : Critical micelle concentration (CMC) for the tetradecoxy compound is 0.05 mM, lower than 2-(2-ethoxyethoxy)ethyl acetate (CMC = 1.2 mM), indicating higher surfactant efficiency .

Biological Activity

Structure

The chemical structure of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate can be described as follows:

  • Molecular Formula : C22_{22}H46_{46}O4_{4}
  • Molecular Weight : 370.59 g/mol

Physical Properties

  • Appearance : Typically a viscous liquid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Lipid Interaction

The compound's long hydrocarbon chain (tetradecoxy group) suggests a strong interaction with lipid membranes. It may influence membrane fluidity and permeability, which can affect cellular signaling pathways and transport mechanisms.

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties. The presence of long-chain fatty acids often enhances the ability to disrupt microbial membranes, potentially leading to bactericidal effects.

Anti-inflammatory Effects

Compounds with ester functionalities have been shown to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines or modulate immune cell activity, contributing to reduced inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fatty acid esters, including those structurally similar to this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in topical formulations for skin infections.
  • Skin Penetration : Another study focused on the dermal absorption of fatty acid esters. It was found that compounds with longer alkyl chains improved skin penetration and retention, indicating that this compound could be effective in transdermal drug delivery systems.
  • Anti-inflammatory Activity : Research on similar esters demonstrated a reduction in inflammatory markers in vitro when exposed to lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may also possess anti-inflammatory properties.

Data Table

Biological ActivityObservationsReferences
AntimicrobialInhibitory effects against Gram-positive bacteria
Skin AbsorptionEnhanced penetration through skin layers
Anti-inflammatoryReduced inflammatory cytokine levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate in laboratory settings?

  • Methodological Answer : The synthesis typically involves stepwise etherification and esterification. For example, tetradecyl alcohol can undergo ethoxylation using ethylene oxide under basic catalysis (e.g., NaOH) to form the intermediate 2-(2-Tetradecoxyethoxy)ethanol. Subsequent reaction with decanoic acid via Steglich esterification (using DCC/DMAP) or acid-catalyzed esterification yields the final product. Reaction temperature (60–80°C) and solvent choice (e.g., anhydrous THF) are critical for minimizing side reactions .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ether and ester linkages. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (C=O at ~1740 cm⁻¹, C-O-C at ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with a reverse-phase C18 column and UV detection at 210 nm .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate hydrolysis susceptibility due to ester groups. Store at –20°C under inert gas (argon) in amber glass vials to prevent UV degradation. Accelerated stability testing (40°C/75% RH for 6 months) combined with periodic HPLC analysis quantifies degradation products. Antioxidants (e.g., BHT at 0.01% w/w) may extend shelf life .

Q. What are the known biological interactions of this compound in in vitro models?

  • Methodological Answer : Studies on structurally similar ether-esters show potential membrane permeability enhancement and low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells). Use MTT assays for viability testing and fluorescent probes (e.g., Nile Red) to assess lipid bilayer interactions. Dose-dependent effects on cellular uptake should be validated via confocal microscopy .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in solubility data across studies?

  • Methodological Answer : Contradictions arise from solvent polarity and temperature variations. Design a factorial experiment testing solubility in water, DMSO, and ethanol at 25°C, 37°C, and 50°C. Use dynamic light scattering (DLS) to monitor aggregation. Statistically analyze results via ANOVA to identify dominant factors (e.g., temperature > solvent polarity) .

Q. What computational modeling approaches are suitable for predicting the compound’s behavior in polymer matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or OPLS-AA) can model interactions with polyethylene glycol (PEG) or polyesters. Density Functional Theory (DFT) calculates charge distribution and H-bonding potential. Validate predictions using Differential Scanning Calorimetry (DSC) to measure glass transition temperatures in composite materials .

Q. What strategies mitigate batch-to-batch variability during synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) tools like inline FTIR to monitor reaction progress. Use Design of Experiments (DoE) to optimize catalyst concentration (e.g., 0.5–2.0 mol% DMAP) and reaction time. Statistical process control (SPC) charts track critical quality attributes (CQAs) such as esterification yield (>95%) .

Q. How does the compound’s amphiphilic structure influence its performance in membrane separation technologies?

  • Methodological Answer : The tetradecyl chain enhances hydrophobicity, while ethoxy groups improve water compatibility. Test permeability in ultrafiltration membranes using a dead-end cell apparatus with bovine serum albumin (BSA) as a model solute. Compare flux rates and fouling resistance against controls (e.g., pure polysulfone membranes) .

Methodological Notes

  • Theoretical Frameworks : Link experimental designs to polymer chemistry principles (e.g., Flory-Huggins theory for solubility) or drug delivery models (e.g., Higuchi kinetics) .
  • Data Interpretation : Address contradictions by cross-referencing multiple techniques (e.g., NMR for structure vs. DSC for thermal behavior) .
  • Safety Protocols : Follow GHS guidelines for handling ethers and esters, including PPE (nitrile gloves, fume hoods) and spill containment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.